2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F4O3 It is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-methoxy-5-trifluoromethylbenzene.
Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 2-fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzaldehyde or this compound.
Reduction: Formation of 2-fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzyl alcohol or 2-fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-methyl-4-(trifluoromethoxy)benzoic acid
- 2-Fluoro-4-(2-methoxyphenyl)benzoic acid
Comparison:
Structural Differences: The presence of different substituents (e.g., methoxy, trifluoromethyl) on the benzoic acid core can significantly influence the compound’s chemical and physical properties.
Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
Applications: While all these compounds may have applications in organic synthesis and pharmaceutical development, their specific uses can differ based on their unique properties.
Properties
IUPAC Name |
2-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)8-2-4-10(14(20)21)12(16)6-8/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGGIHNURAORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692131 |
Source
|
Record name | 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-46-2 |
Source
|
Record name | 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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